Product packaging for Arg-Gly-Asp TFA(Cat. No.:CAS No. 4685-12-5)

Arg-Gly-Asp TFA

Cat. No.: B1360100
CAS No.: 4685-12-5
M. Wt: 190.15 g/mol
InChI Key: SCCPDJAQCXWPTF-VKHMYHEASA-N
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Description

Contextualization as a Dipeptide Within the Amino Acid Landscape

Glycyl-L-aspartic acid is a dipeptide, an organic compound formed when two amino acids are joined together by a single peptide bond. preprints.orgwikipedia.org In this specific molecule, the simplest amino acid, glycine (B1666218), is linked to the acidic amino acid, L-aspartic acid. preprints.orgias.ac.in The formation of this bond involves the elimination of a water molecule from the carboxyl group of glycine and the amino group of L-aspartic acid.

The chemical structure of Glycyl-L-aspartic acid is characterized by the presence of a free amino group at the glycine end (N-terminus) and two carboxyl groups, one from the aspartic acid backbone and one in its side chain (C-terminus). preprints.orgias.ac.in This structure, formally named (2S)-2-[(2-aminoacetyl)amino]butanedioic acid, gives the molecule its specific chemical properties. preprints.org At physiological pH, the amino group is typically protonated and the carboxyl groups are deprotonated, making it a zwitterionic molecule. ias.ac.in It presents as a white crystalline powder with slight solubility in water. preprints.org

Below are the key identifiers and properties of Glycyl-L-aspartic acid:

PropertyValue
Molecular Formula C6H10N2O5
Molecular Weight 190.15 g/mol
CAS Number 4685-12-5
ChEBI ID 73804
PubChem CID 5464335
Appearance White to almost white powder/crystal
Synonyms Gly-Asp, H-Gly-Asp-OH, N-Glycyl-L-aspartic acid, Glycylaspartic acid

Data sourced from multiple chemical databases. preprints.orgresearchgate.netbachem.com

Historical Perspective of Dipeptide Research and its Evolution

The study of peptides dates back to the early 20th century, with German chemist Emil Fischer being a foundational figure in the field. ias.ac.innumberanalytics.com Fischer is credited with first proposing the "peptide bond" theory in 1902 to describe the linkage between amino acids in proteins. ias.ac.innobelprize.org His groundbreaking work included the first synthesis of a dipeptide, glycylglycine, in 1901, which laid the essential groundwork for peptide chemistry. ias.ac.inacademie-sciences.fr Fischer's efforts to synthesize larger polypeptides marked the beginning of a quest to understand and recreate the complex structures of proteins. nobelprize.org

Initially, progress in peptide synthesis was slow. The subsequent major breakthrough came in 1953 with the chemical synthesis of the hormone oxytocin (B344502) by Vincent du Vigneaud, a landmark achievement that validated Fischer's theories and opened the door for creating biologically active peptides in the laboratory. ias.ac.in

The evolution of dipeptide research has been marked by significant technological advancements. The development of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield in the 1960s revolutionized the field, allowing for the efficient and automated synthesis of peptides. researchgate.net This has led to the creation of vast peptide libraries for drug discovery and other applications. ias.ac.in Modern research continues to explore the diverse roles of dipeptides, not just as components of proteins, but as standalone signaling molecules, neurotransmitters, and potential therapeutics. numberanalytics.comnih.gov The study of their evolution and distribution in proteomes is also providing deeper insights into the origins of the genetic code itself. preprints.org

Significance in Biochemical Research and as a Model for Peptide Interactions

Glycyl-L-aspartic acid serves as a valuable tool in biochemical research for several reasons. It is frequently used as a fundamental building block in the synthesis of more complex peptides and proteins. preprints.org Its simple, well-defined structure also makes it an excellent model compound for studying the fundamental nature of peptide bonds and interactions. ias.ac.in

One key area of research is its use in studying interactions with metal ions. For instance, studies on the complexation of oxovanadium(IV) with Glycyl-L-aspartic acid help elucidate how metal ions coordinate with peptides, which is crucial for understanding the function of metalloproteins and the toxicology of metals. taylorandfrancis.com

Furthermore, Glycyl-L-aspartic acid is utilized as a model to understand how peptides interact with cellular receptors. It is particularly studied for its interactions with integrins, a family of proteins that mediate adhesion between a cell and the extracellular matrix (ECM). ias.ac.in The structure of Glycyl-L-aspartic acid can mimic the binding motifs of larger proteins, providing a simplified system to investigate the molecular basis of cell adhesion. ias.ac.in This makes it relevant in fields like tissue engineering and regenerative medicine. ias.ac.in It is also used as a reagent in various biochemical assays and as a reference standard in scientific studies. preprints.org

Overview of its Foundational Role in Biological Systems

In biological systems, dipeptides like Glycyl-L-aspartic acid are involved in a range of processes. They are intermediates in protein digestion and metabolism. wikipedia.orgwikipedia.org Dietary proteins are broken down into smaller peptides and amino acids in the digestive tract, and dipeptides are absorbed by intestinal cells, often more rapidly than free amino acids, via specific transporter proteins. bachem.comwikipedia.org

Beyond their role as metabolic intermediates, specific dipeptides can have distinct biological activities. Glycyl-L-aspartic acid is characterized as playing a role in cell adhesion and signaling processes. ias.ac.in Research has detected its presence in various organ tissues, with notable concentrations found in the spleen and thymus, suggesting potential roles in immune function or other specialized organ-specific processes. wikipedia.org While the broader family of RGD (Arginyl-glycyl-aspartic acid) peptides is more famously known for its central role in cell adhesion to the extracellular matrix, the study of simpler components like Gly-Asp provides foundational knowledge about the necessary structural elements for these interactions. pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O5 B1360100 Arg-Gly-Asp TFA CAS No. 4685-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPDJAQCXWPTF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name Glycylaspartic acid
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CAS No.

4685-12-5
Record name Glycyl-L-aspartic acid
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Record name Glycylaspartic acid
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Record name N-glycyl-L-aspartic acid
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Advanced Synthetic Methodologies and Chemical Modifications of Glycyl L Aspartic Acid

Solution-Phase Peptide Synthesis Strategies and Optimizations

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis, is a traditional method for creating peptides. researchgate.net It involves the sequential coupling of amino acids in a solvent, with all reactants, reagents, and products dissolved. researchgate.netsigmaaldrich.com This approach requires careful selection of protecting groups to prevent undesirable side reactions at the various functional groups of the amino acids. researchgate.netekb.eg

For Glycyl-L-aspartic acid, the synthesis would typically involve protecting the amino group of glycine (B1666218) and the side-chain carboxyl group of L-aspartic acid. A common strategy employs a benzyloxycarbonyl (Z) group for the N-terminus of glycine and a benzyl (B1604629) (Bzl) ester for the aspartic acid side chain. The coupling of these protected amino acids is often mediated by a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), sometimes with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. researchgate.net The final step is the removal of these protecting groups, often through catalytic hydrogenation, to yield the target dipeptide. researchgate.net

Optimization of this method focuses on several key aspects:

Protecting Group Strategy: The choice of protecting groups is crucial for the success of the synthesis. researchgate.net Orthogonal protecting groups, which can be removed under different conditions, are highly advantageous. For instance, the fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, while a tert-butyl (tBu) ester is acid-labile. nih.gov

Coupling Reagents: Newer and more efficient coupling reagents, such as phosphonium (B103445) and uronium salts (e.g., PyBOP and HATU), have been developed to improve reaction times and yields. researchgate.net

Racemization Suppression: The addition of reagents like HOBt can help to maintain the stereochemical integrity of the amino acids during the coupling reaction. researchgate.net

Purification: Intermediates and the final product are typically purified by crystallization or chromatography. nih.gov

ParameterStrategy/ReagentPurpose
N-terminal Protection Benzyloxycarbonyl (Z), Fluorenylmethyloxycarbonyl (Fmoc)Prevents unwanted reactions at the amino group.
Side-chain Protection (Asp) Benzyl (Bzl) ester, tert-butyl (tBu) esterProtects the side-chain carboxyl group.
Coupling Reagents Dicyclohexylcarbodiimide (DCC), PyBOP, HATUFacilitates peptide bond formation.
Racemization Suppressors 1-Hydroxybenzotriazole (HOBt)Minimizes loss of stereochemical purity.
Deprotection Catalytic Hydrogenation, Base (e.g., piperidine)Removes protecting groups to yield the final peptide.

Solid-Phase Peptide Synthesis Techniques for Glycyl-L-aspartic acid and its Derivatives

Solid-phase peptide synthesis (SPPS) has become the dominant method for peptide synthesis due to its efficiency and amenability to automation. csic.esbeilstein-journals.org In this technique, the C-terminal amino acid (L-aspartic acid) is anchored to a solid support, an insoluble polymer resin. nih.govbeilstein-journals.org The peptide chain is then elongated by the stepwise addition of N-protected amino acids. csic.es A key advantage of SPPS is the simplified purification process, as excess reagents and byproducts can be removed by washing the resin. csic.es

The synthesis cycle involves two main steps: deprotection of the N-terminal protecting group and coupling of the next amino acid. beilstein-journals.org This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed. nih.gov

Two primary orthogonal protection strategies are used in SPPS:

Boc/Bzl Strategy: This method uses an acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and acid-labile benzyl-based groups for side-chain protection. nih.govresearchgate.net

Fmoc/tBu Strategy: This is the more common approach, utilizing a base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection. nih.govcsic.esbeilstein-journals.org

For the synthesis of Glycyl-L-aspartic acid, L-aspartic acid would be attached to the resin, and its side-chain carboxyl group would be protected. Fmoc-glycine would then be coupled, followed by deprotection and cleavage to yield the dipeptide. nih.gov

FeatureSolid-Phase Peptide Synthesis (SPPS)
Principle Peptide chain assembled on an insoluble polymer support. beilstein-journals.org
Key Advantage Simplified purification by filtration and washing. csic.es
Common Strategies Boc/Bzl and Fmoc/tBu. nih.gov
Typical Resin (Fmoc) Wang resin, Rink amide resin. nih.govbeilstein-journals.org
Cleavage Cocktail (Fmoc) Trifluoroacetic acid (TFA) with scavengers. nih.gov

Derivatization Approaches for Functional Enhancement and Analog Generation

Derivatization of Glycyl-L-aspartic acid allows for the creation of analogs with enhanced properties, such as improved stability or altered biological activity. nih.gov Modifications can be made at several sites on the dipeptide:

N-terminus (Glycine): The free amino group can be modified by acylation, such as lipidation (attachment of a fatty acid) or pegylation (attachment of polyethylene (B3416737) glycol). grafiati.com

C-terminus (Aspartic Acid): The carboxyl group can be converted to an amide or an ester to increase resistance to enzymatic degradation or to create a prodrug. nih.govresearchgate.net

Aspartic Acid Side Chain: The side-chain carboxyl group is a common site for modification, allowing for the attachment of other molecules. google.com

Peptide Backbone: N-methylation of the peptide backbone can increase proteolytic stability.

These derivatization strategies are crucial in peptide-based drug discovery for fine-tuning the properties of the parent molecule. nih.gov

Modification SiteType of DerivatizationPotential Functional Enhancement
N-terminus Acylation (e.g., Lipidation, Pegylation)Increased stability, altered bioavailability.
C-terminus Amidation, EsterificationIncreased resistance to carboxypeptidases, prodrug potential.
Asp Side Chain Amidation, EsterificationCreation of diverse analogs, conjugation to other molecules.
Peptide Backbone N-methylationIncreased proteolytic stability.

Chemoenzymatic Synthesis Routes for Glycyl-L-aspartic acid

Chemoenzymatic synthesis combines chemical methods with the high selectivity and mild reaction conditions of enzymes. colab.wsiupac.orgumich.edu Proteases can be used in reverse to catalyze the formation of peptide bonds. mdpi.com

There are two main chemoenzymatic strategies:

Thermodynamically Controlled Synthesis: The reaction equilibrium is shifted towards synthesis by altering conditions, such as using high substrate concentrations or low water content. mdpi.com

Kinetically Controlled Synthesis: An activated acyl donor (like an ester) is used, and the enzyme catalyzes the aminolysis of the ester, which is faster than hydrolysis. mdpi.com

The advantages of this approach include high stereoselectivity, reduced need for protecting groups, and mild reaction conditions. iupac.orgumich.edu

Synthesis StrategyDescriptionKey Features
Thermodynamically Controlled Shifts reaction equilibrium towards peptide formation. mdpi.comHigh substrate concentration, low water content.
Kinetically Controlled Aminolysis of an activated acyl donor is faster than hydrolysis. mdpi.comUses activated esters, faster reaction rates.

Elucidation of Glycyl L Aspartic Acid S Roles in Cellular and Molecular Biology

Mechanisms of Cell Adhesion and Extracellular Matrix Interactions

The interaction between cells and their surrounding extracellular matrix is a dynamic process crucial for tissue development, homeostasis, and repair. The Glycyl-L-aspartic acid sequence, as part of the RGD motif, is at the heart of a major recognition system that governs these interactions.

The tripeptide Arg-Gly-Asp (RGD) was first identified as the minimal sequence within the fibronectin protein required for mediating cell attachment. nih.govwikipedia.org Since this discovery, the RGD motif, and by extension the Glycyl-L-aspartic acid sequence, has been found in numerous other ECM proteins. nih.govwikipedia.org This motif serves as a primary binding site for a subset of integrin receptors, making it a widespread mechanism for cell adhesion. nih.gov The presence of this sequence in various proteins allows for a versatile system of cell-matrix interactions.

Table 1: Extracellular Matrix Proteins Containing the RGD Motif

Protein Function
Fibronectin Cell adhesion, migration, differentiation
Vitronectin Cell adhesion, spreading, migration
Fibrinogen Blood clotting, cell adhesion
Osteopontin Bone remodeling, immune response
Laminin Cell adhesion, differentiation, migration

The binding of the RGD motif to integrins is a highly specific interaction. Nearly half of the known integrins are capable of recognizing this sequence within their ligands. annualreviews.org The specificity of this interaction is in part determined by the conformation of the RGD loop within the parent protein, which can influence its affinity for different integrin subtypes. wikipedia.org

Integrins are heterodimeric proteins, and both the α and β subunits contribute to ligand binding. annualreviews.org Cross-linking and site-directed mutagenesis studies have pinpointed the ligand-binding site to a region within the N-terminus of the β subunit, in close proximity to a divalent cation-binding site. annualreviews.org The aspartic acid residue of the RGD motif, and therefore of the Glycyl-L-aspartic acid component, is thought to coordinate with this divalent cation, which is essential for the stability of the ligand-receptor interaction.

Table 2: RGD-Binding Integrins

Integrin Subfamily Members
αv Integrins αvβ1, αvβ3, αvβ5, αvβ6, αvβ8
Other β1 Integrins α5β1, α8β1

The Glycyl-L-aspartic acid-containing RGD sequence is a key regulator of both cell-substratum and cell-cell adhesion. nih.gov When the RGD motif is presented as part of an immobilized substrate, it promotes cell adhesion and spreading. wikipedia.org Conversely, soluble peptides containing the RGD sequence can act as competitive inhibitors, preventing cells from attaching to RGD-containing ECM proteins. nih.gov This dynamic regulation is fundamental to processes such as cell migration, where the controlled attachment and detachment of cells from the ECM are required.

Involvement in Cellular Signaling Pathways

Beyond its structural role in cell adhesion, the binding of the RGD motif to integrins initiates a cascade of intracellular signals, a process known as "outside-in" signaling. This signaling regulates a wide array of cellular functions, including proliferation, survival, and migration.

The engagement of integrins by the RGD motif triggers a host of downstream cellular events. This integrin-mediated signaling can influence and regulate cell migration, growth, differentiation, and apoptosis. annualreviews.org For instance, the binding of RGD-containing ligands can lead to the clustering of integrins on the cell surface, which in turn recruits and activates various intracellular signaling molecules. mdpi.com This modulation of receptor activity is a critical mechanism by which the extracellular environment can dictate cellular behavior. The density and presentation of the RGD motif can also alter integrin expression, providing another layer of control over biochemical signaling pathways. wikipedia.org

The binding of the RGD motif to integrins is a well-established trigger for several key signal transduction cascades. One of the earliest events following integrin engagement is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. imrpress.comnih.gov

Upon activation, FAK undergoes autophosphorylation, creating a binding site for Src-family kinases. imrpress.com The FAK-Src complex then phosphorylates a number of other proteins, including paxillin and Crk-associated substrate (CAS), leading to the activation of downstream signaling pathways. imrpress.com

Two major pathways activated downstream of RGD-integrin binding are:

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is crucial for regulating gene expression and preventing programmed cell death. nih.govnih.gov The activation of the MAPK/ERK pathway is a key downstream effect of FAK and Src activity. nih.gov

The Phosphatidylinositol 3-Kinase (PI3K) / Akt Pathway: This pathway is primarily involved in promoting cell survival and proliferation. nih.govmdpi.com PI3K can be activated following its recruitment to the FAK Tyr-397 site. imrpress.com

Furthermore, RGD-integrin signaling plays a role in regulating the activity of Rho family GTPases , which are master regulators of the actin cytoskeleton and are essential for cell motility. imrpress.com The phosphorylation of proteins like CAS and paxillin by the FAK-Src complex ultimately influences the activity of these GTPases. imrpress.com

Table 3: Key Signaling Molecules in RGD-Integrin Pathways

Molecule Type Role in Pathway
Integrins Receptor Recognizes RGD motif and initiates signaling
Focal Adhesion Kinase (FAK) Non-receptor tyrosine kinase Key initiator of downstream signaling
Src-family kinases Non-receptor tyrosine kinase Forms a complex with FAK to phosphorylate substrates
Paxillin Adaptor protein Phosphorylated by FAK-Src, involved in cytoskeletal organization
Crk-associated substrate (CAS) Docking protein Phosphorylated by FAK-Src, recruits other signaling molecules
MAPK/ERK Protein kinase cascade Regulates gene expression and cell survival
PI3K/Akt Protein kinase cascade Promotes cell survival and proliferation

Metabolic Interplay and Biochemical Transformations

Glycyl-L-aspartic acid is recognized as a transient intermediate in the metabolic flux of amino acids, arising from the incomplete breakdown of proteins. During protein catabolism, large polypeptides are enzymatically cleaved into smaller peptides and eventually into their constituent amino acids. Glycyl-L-aspartic acid represents one such small peptide, a dipeptide, that is formed during this digestive process.

It is considered a short-lived intermediate, which is subsequently hydrolyzed into its component amino acids, glycine (B1666218) and L-aspartic acid, for absorption and further utilization by the cell. While dipeptides can be absorbed by intestinal cells through specific transporters like PepT1, they are often hydrolyzed by cytoplasmic peptidases into free amino acids. These amino acids then join the body's amino acid pool to be used for the synthesis of new proteins or further catabolized for energy. The Human Metabolome Database classifies Glycyl-L-aspartic acid as an incomplete breakdown product of protein digestion or catabolism, underscoring its role as a metabolic intermediate.

The direct role of Glycyl-L-aspartic acid as a precursor molecule in anabolic pathways is not well-documented in scientific literature. Anabolic processes typically utilize free amino acids as foundational building blocks for the synthesis of complex macromolecules. Therefore, the primary contribution of Glycyl-L-aspartic acid to anabolism is indirect, occurring after its hydrolysis into glycine and L-aspartic acid.

L-aspartic acid is a crucial precursor for the synthesis of several other essential amino acids in plants and microorganisms, including lysine (B10760008), threonine, methionine, and isoleucine. tmc.edunih.govnih.gov In humans, while it is a non-essential amino acid, L-aspartate plays a significant role in various biosynthetic pathways, including the synthesis of purines and pyrimidines, which are essential for nucleic acid formation. Glycine also serves as a precursor in the synthesis of porphyrins (such as heme), purines, and creatine.

Thus, while Glycyl-L-aspartic acid itself is not a direct precursor, its constituent amino acids are vital for numerous anabolic activities within the cell.

The peptide bond linking glycine and L-aspartic acid in Glycyl-L-aspartic acid is susceptible to enzymatic hydrolysis by peptidases. While specific enzymes that exclusively target this dipeptide are not extensively characterized, it is known that various dipeptidases possess the capability to cleave such bonds. For instance, research has identified metallo-peptidase activity in pig kidney homogenates capable of hydrolyzing glycyl-D-aspartate, suggesting that similar enzymes exist for the L-isomer. These enzymes are crucial for the final stages of protein digestion, ensuring that dipeptides are broken down into free amino acids for cellular use.

Transpeptidation reactions involve the transfer of an amino acid or peptide from one molecule to another and are fundamental in processes like bacterial cell wall synthesis. These reactions are catalyzed by transpeptidases. While it is theoretically possible for Glycyl-L-aspartic acid to act as a substrate in such reactions, either as a donor or an acceptor of an aminoacyl group, specific instances involving this dipeptide are not prominently described in the literature. The substrate specificity of transpeptidases is often quite stringent, and further research would be needed to determine if Glycyl-L-aspartic acid is a substrate for known transpeptidases.

Neurobiological Modulatory Functions and Excitotoxicity Pathways

The direct neurobiological activity of the dipeptide Glycyl-L-aspartic acid has not been established. Any modulatory functions in the central nervous system are likely attributable to its hydrolysis and the subsequent actions of its constituent amino acid, L-aspartic acid. L-aspartate is a well-known excitatory amino acid neurotransmitter, acting as an agonist at N-methyl-D-aspartate (NMDA) receptors.

Over-activation of NMDA receptors by excitatory amino acids like L-aspartate can lead to a phenomenon known as excitotoxicity. This process involves an excessive influx of calcium ions (Ca²⁺) into neurons, which in turn activates a cascade of neurotoxic events, including the activation of proteases, lipases, and nucleases, leading to neuronal damage and death. High concentrations of L-aspartate in the synaptic cleft can trigger these excitotoxic pathways and are implicated in various neuropathological conditions. Therefore, while Glycyl-L-aspartic acid itself may not be neuroactive, it can be considered a potential source of L-aspartate, which has significant implications for neuronal function and pathology.

Impact on Biomineralization Processes and Crystal Formation

Glycyl-L-aspartic acid has been shown to play a significant role in the process of biomineralization, particularly in the formation of calcium carbonate crystals such as aragonite. Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. This process is tightly controlled by organic molecules, including proteins rich in acidic amino acids like aspartic acid.

Studies have demonstrated that Glycyl-L-aspartic acid, similar to free L-aspartic acid, can be incorporated into the aragonite crystal lattice. This incorporation influences the structure and morphology of the forming crystals. The presence of Glycyl-L-aspartic acid can create rotational disorder in the carbonate groups within the aragonite structure.

Table 1: Effect of Glycyl-L-aspartic acid on Aragonite Precipitation Rate

TreatmentAragonite Precipitation Rate (nmol m⁻² min⁻¹)
Control150 ± 20
2 mM Glycyl-L-aspartic acid80 ± 10

Data is hypothetical and for illustrative purposes based on described research findings.

Table 2: Incorporation of Amino Acids into Aragonite from Dipeptide
Dipeptide (2 mM)Aspartic Acid Incorporated (nmol mg⁻¹)Glycine Incorporated (nmol mg⁻¹)
Glycyl-L-aspartic acid14.713.5

Data derived from research on the effects of dipeptides on aragonite formation.

Role in Crystal Morphology Regulation

Glycyl-L-aspartic acid (Gly-Asp) plays a significant role in the regulation of crystal morphology, particularly in the context of biomineralization. Research into the formation of calcium carbonate minerals, such as aragonite, has highlighted the influence of this dipeptide on crystal growth, precipitation rates, and structural characteristics. These effects are crucial in understanding how organisms control the formation of their mineralized tissues. nih.govyork.ac.uknih.gov

In studies simulating the conditions of coral calcification, Glycyl-L-aspartic acid has been shown to inhibit the precipitation of aragonite. nih.govyork.ac.uknih.gov This inhibitory effect is a key mechanism in shaping the morphology of crystals and preventing uncontrolled mineral deposition. The presence of Glycyl-L-aspartic acid in a solution from which aragonite is precipitated leads to a significant reduction in the rate of crystal formation when compared to control conditions without the dipeptide. acs.org

The influence of Glycyl-L-aspartic acid on crystal morphology is also linked to its incorporation into the crystal lattice of the forming mineral. nih.govyork.ac.uk This integration of the dipeptide into the aragonite structure introduces disorder in the arrangement of carbonate groups. The degree of this disorder, which can be measured using techniques like Raman spectroscopy, is comparable to that caused by free L-aspartic acid but greater than that induced by glycine alone. nih.govyork.ac.uknih.gov

The research findings indicate that both the aspartic acid and glycine components of the dipeptide are incorporated into the aragonite crystals. When aragonite is precipitated in the presence of Glycyl-L-aspartic acid, the concentrations of incorporated aspartic acid and glycine are similar. nih.govacs.org This is in contrast to precipitation with the free amino acids, where aspartic acid is incorporated at a much higher concentration than glycine. nih.govacs.org

The table below summarizes the key research findings on the effects of Glycyl-L-aspartic acid on aragonite precipitation.

Experimental ConditionEffect on Aragonite Precipitation RateIncorporation into Aragonite
2 mM Glycyl-L-aspartic acidSignificantly lower than controlBoth Aspartic acid and Glycine components are incorporated at similar concentrations. nih.govacs.org
2 mM L-aspartic acidSignificantly lower than controlIncorporated at a concentration more than 10 times that of Glycine in separate experiments. nih.govacs.org
2 mM GlycineNo significant effect compared to controlIncorporated at a lower concentration compared to Aspartic acid in separate experiments. nih.govacs.org

Advanced Analytical and Spectroscopic Characterization of Glycyl L Aspartic Acid

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone in the analysis of peptides, providing detailed information on molecular weight, structure, and sequence. Various MS-based approaches are employed to characterize Glycyl-L-aspartic acid.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of dipeptides like Glycyl-L-aspartic acid in complex samples such as biological fluids, cell cultures, and food extracts. nih.govchem-agilent.comnih.gov The method offers high sensitivity and selectivity, allowing for both the identification (qualitative) and measurement (quantitative) of the target analyte. sciex.comnih.gov

The chromatographic separation is typically achieved using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). acs.org For polar compounds like dipeptides, HILIC or the use of ion-pairing agents in RP chromatography can enhance retention and separation from matrix components. chem-agilent.comnih.gov The choice of stationary and mobile phases is critical for achieving good peak shape and resolution.

Following separation, the analyte is ionized, commonly by electrospray ionization (ESI), and detected by the mass spectrometer. For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often employed, operating in multiple reaction monitoring (MRM) mode. nih.gov This approach involves selecting the precursor ion of Glycyl-L-aspartic acid and monitoring specific fragment ions, which provides excellent specificity and reduces background noise. sciex.com Methods have been developed for the simultaneous analysis of numerous dipeptides, which can be adapted for Glycyl-L-aspartic acid. nih.govacs.org While some methods require derivatization, many modern approaches allow for the direct analysis of underivatized amino acids and dipeptides. chem-agilent.comsigmaaldrich.com

Table 1: Typical LC-MS/MS Parameters for Dipeptide Analysis
ParameterDescriptionCommon Settings
Chromatography ModeMethod of separationReversed-Phase (with ion-pairing agents), HILIC
Stationary PhaseColumn packing materialC18, Amide, Mixed-mode
Mobile PhaseSolvents used for elutionA: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Ionization SourceMethod of ion generationElectrospray Ionization (ESI), Positive Ion Mode
MS Analysis ModeTechnique for mass detectionMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)Mass-to-charge ratio of the intact molecule [M+H]⁺191.06 (for Glycyl-L-aspartic acid)
Fragment Ions (m/z)Specific product ions monitored for quantificationDependent on fragmentation pattern (e.g., ions from peptide bond cleavage)

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of small molecules. However, due to the low volatility and polar nature of peptides, Glycyl-L-aspartic acid must first undergo a derivatization process. americanpeptidesociety.org Derivatization converts the polar carboxyl and amino groups into less polar, more volatile functional groups, making the compound suitable for GC analysis. americanpeptidesociety.org

Common derivatization strategies include silylation (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA), acylation, or esterification. nih.gov For instance, a two-step derivatization might involve esterification of the carboxylic acid groups followed by acylation of the amino groups. mdpi.comnih.gov The choice of derivatizing agent is crucial as it can influence fragmentation patterns and chromatographic behavior. researchgate.net

Once derivatized, the compound is separated on a GC column and subsequently analyzed by the mass spectrometer. The electron ionization (EI) source in a GC-MS system produces characteristic fragmentation patterns that serve as a chemical fingerprint. researchgate.netresearchgate.net By analyzing these fragments, the structure of the original dipeptide can be confirmed. This technique is particularly useful for metabolic studies and for distinguishing between different small peptides after appropriate derivatization. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids and Peptides
Reagent ClassExample ReagentTarget Functional Group(s)Resulting Derivative
Silylating AgentsMTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)-COOH, -NH₂, -OH, -SHtert-Butyldimethylsilyl (TBDMS)
Alkyl ChloroformatesMethyl Chloroformate-NH₂, -COOH (with alcohol)Methoxycarbonyl (MOC) ester
Acylating AgentsPentafluoropropionic Anhydride (PFPA)-NH₂, -OH, -SHPentafluoropropionyl (PFP)
Esterifying AgentsMethanolic HCl-COOHMethyl ester

Tandem mass spectrometry (MS/MS) is the definitive method for determining the amino acid sequence of peptides. nih.govcreative-proteomics.com The process involves selecting the molecular ion of the peptide of interest (the precursor ion), subjecting it to fragmentation, and then analyzing the masses of the resulting fragment ions (product ions). tandfonline.com This can be performed using various instruments and fragmentation techniques, including Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Matrix-Assisted Laser Desorption/Ionization with Post-Source Decay (MALDI-PSD). tandfonline.com

For a dipeptide like Glycyl-L-aspartic acid, fragmentation typically occurs at the peptide bond. This cleavage results in a predictable series of fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). acs.org By measuring the mass difference between consecutive ions in a series, the identity of the amino acid residues can be determined, thus confirming the sequence as Gly-Asp rather than Asp-Gly. acs.orgwikipedia.org

Tandem MS is also highly effective for identifying post-translational modifications (PTMs). Although PTMs are less common on simple dipeptides, any modification would result in a characteristic mass shift in the precursor ion and/or specific fragment ions, allowing for its precise localization.

Table 3: Theoretical MS/MS Fragmentation of Glycyl-L-aspartic acid ([M+H]⁺ = 191.06)
Fragment IonSequenceTheoretical m/zFragment IonSequenceTheoretical m/z
b₁Gly58.03y₁Asp134.04
b₂Gly-Asp173.05y₂Gly-Asp191.06

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For Glycyl-L-aspartic acid, 1D (¹H and ¹³C) and 2D NMR experiments provide detailed information about its covalent structure, stereochemistry, and preferred conformations.

The ¹H NMR spectrum reveals the chemical environment of each proton. Key signals would include those for the glycine (B1666218) α-protons, the aspartic acid α- and β-protons, and the amide proton. quora.comhmdb.ca The chemical shifts, coupling constants (J-couplings), and nuclear Overhauser effects (NOEs) provide critical structural constraints.

¹³C NMR spectroscopy provides information on the carbon backbone and side chains. chemicalbook.com Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all proton and carbon signals unambiguously and to connect the atoms through covalent bonds. bmrb.io These assignments are fundamental for further structural analysis. The conformational preferences of the peptide backbone, described by the dihedral angles φ (phi) and ψ (psi), can be inferred from J-coupling constants and NOE data, providing insight into how the dipeptide folds in solution. acs.org

Table 4: Predicted ¹H and ¹³C Chemical Shifts (ppm) for Glycyl-L-aspartic acid
AtomResiduePredicted ¹H ShiftPredicted ¹³C Shift
N-H (Amide)Asp~8.0-8.5N/A
α-HGly~3.8-4.0~42-44
α-HAsp~4.5-4.7~51-53
β-H₂Asp~2.7-2.9~38-40
C=O (Amide)GlyN/A~170-172
C=O (Carboxyl)Asp (main chain)N/A~174-176
C=O (Carboxyl)Asp (side chain)N/A~176-178

X-ray Crystallography for Solid-State Structural Determination of Glycyl-L-aspartic acid and its Hydrates

X-ray crystallography provides precise information about the atomic arrangement of a molecule in its crystalline solid state. The crystal structure of Glycyl-L-aspartic acid dihydrate has been determined, offering definitive insights into its solid-state conformation and intermolecular interactions. nih.gov

In the crystal, the dipeptide exists as a zwitterion, with a protonated N-terminal amino group (NH₃⁺) and a deprotonated C-terminal carboxyl group (COO⁻) on the aspartyl residue. nih.gov The conformation of the peptide backbone is fully trans and extended. The structure is stabilized by an extensive network of intermolecular hydrogen bonds involving the zwitterionic groups, the peptide bond, the aspartic acid side chain, and the water molecules of hydration. nih.gov This hydrogen bonding is a dominant feature in the crystal structures of most unprotected dipeptides. iucr.orgresearchgate.net This detailed structural information is invaluable for understanding the intrinsic conformational properties of the peptide and for computational modeling studies.

Table 5: Crystallographic Data for Glycyl-L-aspartic acid Dihydrate nih.gov
ParameterValue
Chemical FormulaC₆H₁₀N₂O₅ · 2H₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.611
b (Å)9.775
c (Å)10.845
Z (Formula units/cell)4
Peptide Bond Conformation (ω)-175.9° (trans)
Molecular StateZwitterionic

Other Spectroscopic Methods in Glycyl-L-aspartic acid Research

In addition to MS, NMR, and X-ray crystallography, other spectroscopic techniques contribute to the characterization of Glycyl-L-aspartic acid.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in the molecule. The FTIR spectrum of Glycyl-L-aspartic acid would show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the carboxylic acid and amide groups, and N-H bending vibrations. ulster.ac.uk The positions of these bands can confirm the zwitterionic state of the molecule in the solid phase, as the COO⁻ and NH₃⁺ groups have distinct vibrational frequencies compared to their uncharged COOH and NH₂ counterparts. pmf.unsa.ba For example, the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) typically appear in the 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹ regions, respectively. researchgate.net

UV-Visible Spectroscopy can be used to detect and quantify peptides containing chromophoric groups. While Glycyl-L-aspartic acid itself does not absorb significantly in the UV-Vis region (above 220 nm) due to the absence of aromatic side chains, the peptide bond exhibits absorbance at lower wavelengths (~190-220 nm). This property can be utilized for detection in certain chromatographic systems.

Table 6: Characteristic FTIR Vibrational Frequencies for Glycyl-L-aspartic acid
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
N-H (in NH₃⁺)Stretching3200-2800 (broad)
N-H (Amide)Stretching~3300
C=O (Amide I)Stretching~1650
N-H (Amide II)Bending~1550
C=O (in COO⁻)Asymmetric Stretching~1590
C=O (in COO⁻)Symmetric Stretching~1410

Computational Chemistry and Molecular Modeling of Glycyl L Aspartic Acid and Its Interactions

Density Functional Theory (DFT) Applications for Electronic Structure, Bonding, and Reactivity Analysis

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of molecules. chemrxiv.orgsemanticscholar.orgraa-journal.org It is widely applied to amino acids and peptides to understand their geometry, electronic properties, and chemical reactivity. nih.govresearchgate.net DFT calculations allow for the determination of various molecular properties and reactivity descriptors for Glycyl-L-aspartic acid.

Detailed research findings from DFT studies on short peptides and their constituent amino acids reveal key electronic parameters. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. iastate.edu

Table 1: Representative DFT-Calculated Electronic Properties for a Dipeptide in Gas Phase

Property Value (eV) Description
HOMO Energy -6.8 Energy of the highest occupied molecular orbital, indicating electron-donating character.
LUMO Energy -0.5 Energy of the lowest unoccupied molecular orbital, indicating electron-accepting character.
HOMO-LUMO Gap 6.3 Indicator of chemical reactivity and stability.
Ionization Potential 6.8 The minimum energy required to remove an electron from the molecule.

Note: The values in this table are illustrative for a generic dipeptide and are representative of typical DFT calculation outputs.

Molecular Dynamics (MD) Simulations for Conformational Ensembles, Solvation Effects, and Peptide Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. americanpeptidesociety.org This technique is extensively used to study the conformational dynamics, stability, and interactions of peptides in various environments. americanpeptidesociety.orgacs.orgnih.gov For Glycyl-L-aspartic acid, MD simulations provide a detailed picture of its behavior over time, particularly in an aqueous solution. acs.orgnih.gov

MD simulations can map the conformational landscape of Glycyl-L-aspartic acid by exploring the possible values of its backbone dihedral angles (phi, ψ), often visualized in a Ramachandran plot. nih.gov These simulations reveal the intrinsic conformational preferences of the peptide, showing which structures are most stable and frequently adopted. nih.gov The stability of these conformations is influenced by intramolecular hydrogen bonds and interactions with the surrounding solvent molecules. nih.gov

Solvation effects are critical to a peptide's structure and function. MD simulations explicitly model the interactions between Glycyl-L-aspartic acid and water molecules, shedding light on the formation of hydrogen bonds and the structure of the hydration shell. nih.gov The solvent-accessible surface area (SASA) is a key parameter calculated from these simulations, indicating the extent of the peptide's exposure to the solvent. nih.gov Understanding these interactions is crucial as they significantly impact the peptide's stability and aggregation behavior. acs.org

Table 2: Key Parameters from MD Simulation of a Dipeptide in Aqueous Solution

Parameter Description Typical Findings
RMSD (Root Mean Square Deviation) Measures the average deviation of the peptide's backbone atoms from a reference structure over time, indicating structural stability. Low and stable RMSD values suggest the peptide maintains a consistent conformation.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the peptide. The glycine (B1666218) residue may show higher flexibility compared to the aspartic acid residue due to the absence of a bulky side chain.
Hydrogen Bonds Quantifies the number and lifetime of intramolecular and peptide-water hydrogen bonds, which are key to stability. A consistent number of hydrogen bonds indicates a stable folded or solvated state. nih.gov

Note: The findings in this table are representative examples for a generic dipeptide like Glycyl-L-aspartic acid.

Molecular Docking Studies for Ligand-Receptor Binding Affinity and Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jscimedcentral.comnih.govunipd.it This method is crucial in drug design and for understanding biological interactions. unipd.it For Glycyl-L-aspartic acid, docking studies can be used to predict its binding affinity and interaction patterns with specific protein targets. dovepress.commdpi.com

The process involves placing the Glycyl-L-aspartic acid molecule into the binding site of a receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. mdpi.com These studies can identify key interactions, such as hydrogen bonds and electrostatic interactions, between the peptide and the amino acid residues of the receptor's active site. dovepress.comfrontiersin.org

For example, peptides containing the Arginyl-Glycyl-Aspartic acid (RGD) sequence are known to bind to integrin receptors. nih.gov Docking studies on RGD-containing peptides have been instrumental in understanding the structural basis of this recognition. researchgate.net Similar studies could elucidate how Glycyl-L-aspartic acid might interact with various receptors, providing insights into its potential biological roles. The results of docking are often further validated and refined using MD simulations to assess the stability of the predicted peptide-protein complex. frontiersin.orgnih.gov

Table 3: Illustrative Molecular Docking Results for a Dipeptide Ligand

Parameter Value Description
Binding Affinity -6.5 kcal/mol An estimate of the binding free energy, indicating the strength of the interaction between the ligand and the receptor.
Interacting Receptor Residues Asp121, Ser122, Lys125 Specific amino acids in the receptor's binding pocket that form key interactions with the ligand.
Hydrogen Bonds 3 The number of hydrogen bonds formed between the ligand and the receptor, crucial for binding specificity and stability.

Note: This table presents hypothetical results to illustrate the output of a typical molecular docking study.

Advanced Computational Methods (e.g., Quantum Theory of Atoms in Molecules) for Detailed Interaction Characterization

Beyond standard DFT and MD methods, advanced computational techniques offer a more profound understanding of chemical interactions. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is one such method that analyzes the topology of the electron density to characterize chemical bonding. wikipedia.org

QTAIM can be applied to Glycyl-L-aspartic acid to provide a detailed and quantitative description of its intramolecular and intermolecular interactions. acs.org This theory defines atoms as regions of space based on the topology of the electron density and identifies bond paths between atoms that are linked by a chemical bond. wikipedia.orgrsc.org By analyzing the properties of the electron density at specific points along these paths, known as bond critical points (BCPs), QTAIM can classify interactions as covalent, ionic, or hydrogen bonds. nih.gov

For Glycyl-L-aspartic acid, QTAIM can be used to:

Characterize the peptide bond: By analyzing the electron density and its Laplacian at the peptide bond's BCP, one can quantify its strength and degree of covalency.

Identify and quantify hydrogen bonds: QTAIM provides clear criteria for the existence of a hydrogen bond and can be used to estimate its energy based on the properties at the BCP. nih.gov This is valuable for understanding the forces that stabilize specific conformations.

QTAIM offers a rigorous, physics-based framework for interpreting the complex network of interactions that govern the structure and reactivity of Glycyl-L-aspartic acid. arxiv.orgmdpi.com

Table 4: QTAIM Parameters at Bond Critical Points (BCPs) for Different Interaction Types

Interaction Type Electron Density (ρ) (a.u.) Laplacian of Electron Density (∇²ρ) (a.u.) Interpretation
Covalent Bond (e.g., C-N) High (>0.2) Negative Shared interaction, charge accumulation between nuclei.
Polar Covalent Bond (e.g., C=O) High (>0.3) Negative Shared interaction with significant charge accumulation.
Strong Hydrogen Bond (e.g., N-H···O) Moderate (0.02-0.04) Positive Closed-shell interaction with some covalent character. nih.gov

Note: The values are typical ranges for different types of chemical interactions as characterized by QTAIM.

Biomedical and Biotechnological Applications of Glycyl L Aspartic Acid Containing Constructs

Strategies in Tissue Engineering and Regenerative Medicine

Tissue engineering aims to repair or replace damaged tissues using a combination of cells, growth factors, and scaffolds. mdpi.com Glycyl-L-aspartic acid-containing peptides, primarily in the form of the RGD sequence, are extensively used to create bioactive scaffolds that mimic the natural ECM and promote tissue regeneration. nih.govscispace.com

Design of Scaffolds and Hydrogels for Cell Attachment, Proliferation, and Differentiation

Hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, are widely used as scaffolds in tissue engineering due to their structural similarity to the natural ECM. nih.govfrontiersin.org Their high water content and soft, rubbery consistency resemble living tissue. nih.gov However, many hydrogels lack the specific biological cues necessary to guide cell behavior.

To enhance their biological activity, hydrogels are often functionalized with Glycyl-L-aspartic acid-containing peptides like RGD. nih.govscispace.com The inclusion of these RGD domains within the hydrogel structure has been demonstrated to improve cellular migration, proliferation, growth, and organization. nih.govscispace.com For instance, modifying poly(aspartic acid) (PASP) based hydrogels with RGD has been shown to provide excellent conditions for the adhesion, viability, and proliferation of MG-63 osteoblast-like cells. frontiersin.org In one study, RGD-modified hydrogels exhibited significantly better cell viability, adhesion, and proliferation of 3T3 fibroblasts compared to unmodified hydrogels. frontiersin.org Similarly, an injectable microgel composed of RGD-conjugated alginate was developed to encapsulate endothelial cells and growth factors, successfully enhancing vascularization. nih.gov

The design of these scaffolds can be tailored to specific applications. For example, in a study using poly(aspartic acid) hydrogels cross-linked with lysine-methylester (LYS) and cystamine (B1669676) (CYS), an optimal ratio of 60-80% LYS and 20-40% CYS was found to promote the proliferation of periodontal ligament cells. nih.govresearchgate.net This demonstrates that by carefully designing the composition and functionalization of hydrogels, it is possible to create specific microenvironments that direct cell fate and promote the regeneration of complex tissues.

Impact of RGD Functionalization on Cell Behavior in Hydrogel Scaffolds
Hydrogel Base MaterialCell TypeObserved Effect of RGDReference
Poly(aspartic acid) (PASP)MG-63 Osteoblast-like cellsEnhanced adhesion, viability, proliferation, and compacted cluster formation. frontiersin.org
Poly(aspartamide)/Alginate3T3 FibroblastsImproved cell viability, adhesion, and proliferation compared to unmodified hydrogels. frontiersin.org
AlginateEndothelial cellsEnhanced vascularization when encapsulating cells and growth factors. nih.gov
Gelatin Methacrylate (GelMA)Various cell typesCells readily bound, proliferated, elongated, and migrated within the hydrogel. scispace.com

Development of Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, while minimizing its exposure to healthy tissues. This approach can enhance therapeutic efficacy and reduce side effects. mdpi.com Glycyl-L-aspartic acid-containing constructs, particularly RGD peptides, are widely exploited in this field due to their ability to target specific cell types.

Peptide-Mediated Targeting via Integrin Recognition (e.g., RGD-containing nanoparticles)

Many types of cancer cells overexpress certain integrins, such as αvβ3, on their surface. nih.gov The RGD peptide sequence is the primary binding motif that facilitates interactions between ECM proteins and these integrins. researchgate.net This specific recognition can be harnessed to direct drug-loaded nanoparticles to tumor sites.

By decorating the surface of nanoparticles (such as those made from polymers like poly(lactic-co-glycolic acid) or lipid-polymer hybrids) with RGD peptides, a targeted delivery system is created. researchgate.netresearchgate.net These RGD-functionalized nanoparticles can circulate in the bloodstream and, upon reaching the tumor, bind to the overexpressed integrins on cancer cells. researchgate.net This binding facilitates the internalization of the nanoparticles, delivering the cytotoxic drug directly into the target cells. researchgate.net

Studies have demonstrated the effectiveness of this approach. For example, RGD-modified lipid-polymer hybrid nanoparticles loaded with the anticancer drug docetaxel (B913) showed significantly increased uptake by C6 glioblastoma cells compared to non-targeted nanoparticles. researchgate.net In another study, paclitaxel-loaded PLA-PEO-RGD micelles showed significantly higher tumor uptake in mice compared to non-targeted micelles, leading to more dramatic tumor reduction. nih.gov This integrin-mediated targeting strategy represents a powerful technology for delivering therapeutics specifically to diseased cells. nih.govnih.gov

Examples of RGD-Mediated Targeted Drug Delivery Systems
Delivery VehicleDrugTarget CellsKey FindingReference
PLA-PEO MicellesPaclitaxelMDA-MB-435 Breast Cancer3.2-fold higher tumor uptake compared to non-targeted micelles. nih.gov
Lipid-Polymer Hybrid NanoparticlesDocetaxelC6 Glioblastoma2.5-fold higher uptake by cancer cells compared to non-targeted nanoparticles. researchgate.net
PLGA-PEG NanoparticlesNot specified (fluorescent tag)Bone Tissue (Hydroxyapatite)Demonstrated specific binding to bone tissue ex vivo. researchgate.net

Conjugation Strategies for Therapeutic Cargo and Controlled Release

The effective delivery of a therapeutic agent using a targeted system requires stable attachment of the drug to the carrier, followed by its release at the target site. This is achieved through various chemical conjugation strategies. nih.govunimi.it Bioconjugation involves connecting biomolecules with other moieties using a linker that provides a stable connection during transit but allows for cleavage and drug release under specific conditions, such as the tumor microenvironment. nih.gov

For peptide-based systems like RGD-containing constructs, the therapeutic cargo can be attached using several methods. The most common targets for conjugation on proteins and peptides are the side chains of amino acids like lysine (B10760008) and cysteine. nih.gov Linkers can be designed to be sensitive to specific triggers found in tumor tissues, such as lower pH or the presence of certain enzymes like cathepsin B. nih.govunimi.it For example, a dipeptide linker like valine-citrulline can be incorporated, which is cleaved by cathepsin B inside cancer cells, triggering the release of the drug. nih.gov

Another strategy involves redox-responsive linkers, such as those containing a disulfide bond. nih.gov The concentration of glutathione (B108866) is significantly higher inside cells than in the bloodstream. A disulfide linker will remain stable in circulation but will be cleaved by glutathione upon entering a cancer cell, releasing the conjugated drug. nih.gov These controlled-release mechanisms are crucial for ensuring that the cytotoxic payload is delivered specifically inside the target cells, maximizing its effect while minimizing systemic toxicity. nih.gov

Biomimetic Design and Peptide Mimicry for Therapeutic Development

Biomimetic design is an approach that uses nature as a model to develop new technologies. lipotrue.com In therapeutic development, this often involves creating synthetic molecules that mimic the function of natural biological molecules. nih.gov Peptides are excellent candidates for this approach because they can be designed to replicate the binding domains of large proteins, offering high specificity and potency with potentially lower toxicity compared to small molecules or full-sized antibodies. biorxiv.orgbiorxiv.org

The Glycyl-L-aspartic acid-containing RGD sequence is a prime example of successful peptide mimicry. It mimics the cell-binding domain of large ECM proteins like fibronectin. nih.gov While fibronectin is a complex, high-molecular-weight protein, the simple RGD tripeptide is sufficient to engage with α5β1 and other integrins to mediate cell adhesion. nih.gov This has led to the design of numerous RGD-based peptides and peptidomimetics for therapeutic purposes.

For instance, researchers have designed fibronectin-mimetic peptides that not only include the RGD sequence but also a "synergy" sequence (PHSRN) connected by a linker designed to mimic the distance and properties of the native protein. nih.gov Such biomimetic peptides have shown performance comparable to fibronectin in supporting endothelial cell adhesion and spreading, indicating their potential for functionalizing biomaterials. nih.gov This strategy of mimicking the binding interfaces of natural proteins allows for the development of novel, potent, and highly specific therapeutic agents and bioactive materials. nih.govbiorxiv.org

Design of Bioactive Glycyl-L-aspartic acid Analogs and Mimetics

The development of bioactive analogs and mimetics of peptides like Glycyl-L-aspartic acid is a key strategy in drug discovery to overcome the limitations of natural peptides, such as poor stability and bioavailability. Peptidomimetics are compounds that mimic the essential elements of a natural peptide in three-dimensional space, allowing them to interact with the same biological targets and elicit a similar, or even enhanced, biological effect.

Strategies for Designing Gly-Asp Analogs and Mimetics:

Backbone Modifications: Altering the peptide backbone is a common approach to increase resistance to enzymatic degradation. For Glycyl-L-aspartic acid, this could involve replacing the standard amide bond with more stable linkages.

Incorporation of Unnatural Amino Acids: The introduction of non-proteinogenic amino acids can confer unique structural and functional properties. For instance, replacing glycine (B1666218) or L-aspartic acid with their D-isomers can enhance proteolytic stability while potentially retaining biological activity. researchgate.net

Conformational Constraints: Introducing cyclic structures or other conformational locks can rigidify the peptide's structure. This can lead to higher receptor affinity and selectivity by pre-organizing the molecule into its bioactive conformation.

Side Chain Modifications: Modifying the carboxylic acid side chain of the aspartic acid residue can fine-tune the molecule's electronic and steric properties, influencing its interaction with biological targets.

These design principles are illustrated in the broader field of peptidomimetics, where, for example, analogs of the Arginine-Glycine-Aspartic acid (RGD) sequence have been extensively developed. researchgate.net While specific examples for Glycyl-L-aspartic acid are not as widely documented in publicly available research, the established principles of peptidomimetic design provide a clear roadmap for the creation of novel Gly-Asp analogs with improved therapeutic potential.

Mimicking Natural Peptide Functions for Pharmaceutical Applications

The design of Glycyl-L-aspartic acid-containing constructs often aims to mimic the function of naturally occurring bioactive peptides. This can involve replicating the binding motifs of larger proteins or enhancing the inherent activities of small peptide fragments.

Another important application is the mimicry of peptide domains involved in cell signaling and adhesion. The RGD sequence is a well-known example of a peptide motif that mediates cell adhesion by binding to integrin receptors. nih.gov Analogs and mimetics of RGD have been developed as anti-thrombotic and anti-cancer agents. researchgate.net While Glycyl-L-aspartic acid is a shorter fragment, its potential to be integrated into larger mimetics of protein binding sites remains an area of interest. The design of such molecules would involve using the Gly-Asp dipeptide as a scaffold to present key functional groups in a specific spatial orientation to mimic the binding interface of a natural protein.

Research Tools in Cellular and Molecular Assays for Functional Studies

Constructs containing Glycyl-L-aspartic acid can serve as valuable tools in various cellular and molecular assays to probe biological functions. Their utility stems from their ability to interact with biological systems in a specific manner, providing insights into complex processes.

One notable application is in the study of biomineralization. Research has shown that Glycyl-L-aspartic acid can influence the precipitation of aragonite, a form of calcium carbonate found in the skeletons of corals and the shells of mollusks. acs.org In these studies, Gly-Asp, along with other amino acids and peptides, is used to investigate how biological molecules control the formation of minerals. acs.org By observing the effects of these molecules on crystal growth and morphology, researchers can gain a better understanding of the fundamental mechanisms of biomineralization. acs.org

Table 1: Application of Glycyl-L-aspartic Acid in Biomineralization Studies

Assay Organism/System Studied Function of Glycyl-L-aspartic acid Observed Effect
Aragonite Precipitation AssayIn vitro model of coral and mollusk biomineralizationModulator of crystal growthInhibition of aragonite precipitation

Furthermore, Glycyl-L-aspartic acid-containing peptides can be modified with fluorescent probes to create tools for cellular imaging. These fluorescently labeled peptides can be used to visualize specific cellular structures or processes in living cells. The peptide component can act as a targeting moiety, directing the fluorescent probe to a particular location within the cell, enabling researchers to study the dynamics of biological molecules and organelles in real-time.

Investigational Roles in Antimicrobial and Anticancer Research

The potential of Glycyl-L-aspartic acid-containing constructs in antimicrobial and anticancer research is an emerging area of investigation. While direct studies on this specific dipeptide are limited, research on related amino acid analogs and dipeptides provides a strong rationale for their exploration in these fields.

Antimicrobial Research:

Anticancer Research:

In the context of cancer, analogs of the constituent amino acids of Gly-Asp have shown promise. Research into analogs of L-aspartic acid has focused on their ability to interfere with enzymes that are critical for the growth of certain tumor cells. nih.gov Similarly, glycine analogs have been investigated for their ability to inhibit the proliferation of various cancer cell lines, as some cancer cells exhibit an increased demand for glycine to support their rapid growth. promegaconnections.com

A study evaluating the anticancer potential of Lysyl-Aspartic acid on HeLa cell viability showed a concentration-dependent cytotoxic effect. walshmedicalmedia.com This provides a basis for investigating the cytotoxic effects of other dipeptides, including Glycyl-L-aspartic acid and its analogs, against various cancer cell lines. The design of such compounds could involve modifying the dipeptide to enhance its uptake by cancer cells or to increase its ability to induce apoptosis.

Table 2: Investigational Roles of Related Dipeptides in Antimicrobial and Anticancer Research

Dipeptide Research Area Tested Against Observed Effect
Lysyl-Aspartic acidAntimicrobialCandida tropicalis T2652% inhibition of biofilm formation
Lysyl-Aspartic acidAnticancerHeLa cellsDecreased cell viability with increasing concentration

While the direct investigation of Glycyl-L-aspartic acid in these areas is not yet extensive, the findings from related compounds underscore the potential of this dipeptide as a scaffold for the development of new antimicrobial and anticancer agents.

Emerging Research Avenues and Future Perspectives for Glycyl L Aspartic Acid Studies

Exploration of Glycyl-L-aspartic acid in Disease Pathogenesis and Biomarker Discovery

While direct evidence linking Glycyl-L-aspartic acid to specific disease states is currently limited, the known physiological roles of its constituent amino acids provide a strong rationale for future investigations. L-aspartic acid is crucial for nucleotide and protein synthesis and plays a role in neurotransmission. nih.gov Altered levels of L-aspartic acid have been implicated in the pathogenesis of psychiatric and neurologic disorders, as well as in metabolic conditions like diabetes and hyperammonemia. nih.govnih.gov For instance, decreased cerebrospinal fluid levels of L-aspartate have been observed in patients with multiple sclerosis, suggesting a link to neuroinflammatory processes. nih.gov Furthermore, elevated plasma levels of L-aspartic acid have been identified as a potential biomarker that predicts an increased risk of gastric cancer. nih.govnih.gov

Given that Glycyl-L-aspartic acid is a direct metabolic derivative of these amino acids, future research is expected to explore its potential as a more specific biomarker or a direct participant in these pathological processes. The presence of D-aspartate-containing peptides in human serum, which may result from the breakdown of proteins affected by age-related disorders, suggests that the detection of specific dipeptides could serve as novel biomarkers. plos.org

Future research directions in this area include:

Investigating the metabolic pathways that produce and degrade Glycyl-L-aspartic acid in various tissues.

Screening for altered levels of Glycyl-L-aspartic acid in the plasma, cerebrospinal fluid, and tissues of patients with neurological, metabolic, and oncological diseases.

Studying the functional effects of Glycyl-L-aspartic acid on cell proliferation, signaling, and survival in disease models.

Integration with "Omics" Technologies (e.g., Metabolomics, Peptidomics)

The comprehensive analysis of small molecules and peptides in biological systems, through metabolomics and peptidomics, offers a powerful approach to understanding the role of Glycyl-L-aspartic acid. amegroups.org Peptidomics, in particular, is an emerging field that focuses on the identification and quantification of endogenous peptides, which can have significant biological functions. nih.gov These technologies can be instrumental in identifying Glycyl-L-aspartic acid in complex biological samples and correlating its presence with specific physiological or pathological states.

Mass spectrometry-based techniques are central to these "omics" approaches, allowing for the sensitive and specific detection of peptides like Glycyl-L-aspartic acid. sciex.comnih.gov Databases such as PeptideAtlas and PepBank serve as repositories for peptide sequences identified in numerous experiments, which can be mined for the presence of Glycyl-L-aspartic acid. peptideatlas.orgnih.gov

Key future applications of "omics" technologies for Glycyl-L-aspartic acid research include:

Metabolomic Profiling: Utilizing targeted and untargeted metabolomics to quantify Glycyl-L-aspartic acid in large patient cohorts to identify correlations with disease risk, progression, and treatment response.

Peptidomics for Discovery: Applying peptidomics to discover the natural occurrence of Glycyl-L-aspartic acid in various tissues and biofluids, which can provide clues to its biological functions.

Functional Peptidomics: Combining peptidomics with functional assays to determine the biological activities of Glycyl-L-aspartic acid and other endogenous dipeptides.

Development of Novel Biosensors and Diagnostic Tools

The development of sensitive and specific biosensors for the real-time detection of small biomolecules is a rapidly advancing field. While biosensors specifically designed for Glycyl-L-aspartic acid have not yet been reported, the principles established for detecting other amino acids and peptides can be adapted for this purpose. Peptides are increasingly being used as biorecognition elements in electrochemical biosensors due to their stability and selectivity. frontiersin.org

For instance, electrochemical biosensors have been developed for the detection of L-aspartic acid and glycine (B1666218) using nanoparticles. peptideatlas.org Future research could focus on identifying or designing peptides or other recognition elements that bind specifically to Glycyl-L-aspartic acid. This would enable the creation of novel diagnostic tools for monitoring its levels in clinical samples.

Potential avenues for the development of biosensors for Glycyl-L-aspartic acid:

Peptide-Based Sensors: Utilizing phage display or other selection techniques to identify peptides that bind with high affinity and specificity to Glycyl-L-aspartic acid. mdpi.com

Electrochemical Detection: Integrating these recognition elements with electrochemical transducers to create sensitive and portable biosensors. frontiersin.org

Nanomaterial Integration: Employing nanomaterials to enhance the sensitivity and performance of these biosensors.

Advanced Materials Science Integration and Nanotechnology Applications

Glycyl-L-aspartic acid has shown potential in the field of materials science, particularly in biomineralization. A study on the formation of synthetic aragonite, a form of calcium carbonate found in coral and mollusk shells, revealed that Glycyl-L-aspartic acid influences the precipitation rate and crystal structure. nih.govmdpi.comnih.govnih.gov Specifically, it was found to inhibit aragonite precipitation and create disorder in the crystal lattice, suggesting a role in controlling the formation of biominerals. nih.govmdpi.comnih.govnih.gov

The table below summarizes the comparative effect of Glycyl-L-aspartic acid and related molecules on aragonite precipitation, as detailed in the research.

BiomoleculeEffect on PrecipitationDegree of Rotational Disorder Created
GlycineNo inhibitionLow
L-Aspartic acidInhibitionEqual to Gly-Asp
Glycyl-L-aspartic acid InhibitionEqual to L-Asp
Tetra-aspartic acidStrongest inhibitionHighest

This data is based on findings from studies on synthetic aragonite precipitation. nih.govmdpi.comnih.govnih.gov

Furthermore, the constituent amino acid, L-aspartic acid, has been used to functionalize nanoparticles for biomedical applications. researchgate.netbohrium.comnih.govresearchgate.net L-aspartic acid-coated iron oxide nanoparticles have been investigated for their potential in drug delivery and as catalysts. researchgate.netnih.govresearchgate.net This suggests that Glycyl-L-aspartic acid could also be used to modify the surface of nanomaterials to enhance their biocompatibility and targeting capabilities. The dipeptide's structure could offer unique properties for the formation of hydrogels, which are used as scaffolds in tissue engineering and for drug delivery. mdpi.comnih.govfrontiersin.orgmdpi.com

Future research in this domain may focus on:

Biomineralization Control: Further exploring the role of Glycyl-L-aspartic acid in controlling the crystallization of various inorganic materials.

Nanoparticle Functionalization: Synthesizing and characterizing Glycyl-L-aspartic acid-functionalized nanoparticles for targeted drug delivery and imaging.

Hydrogel Development: Investigating the use of Glycyl-L-aspartic acid in the creation of novel, biocompatible hydrogels for biomedical applications. mdpi.comnih.govfrontiersin.orgmdpi.com

Interdisciplinary Research Collaborations for Comprehensive Understanding and Translation

Advancing the understanding of a specific molecule like Glycyl-L-aspartic acid from basic science to potential clinical and technological applications requires a highly interdisciplinary approach. The multifaceted nature of bioactive peptides necessitates collaboration between chemists, biologists, clinicians, and materials scientists. mdpi.commdpi.com

Such collaborations are essential for:

Bridging Basic and Clinical Science: Connecting fundamental discoveries about the biochemical properties of Glycyl-L-aspartic acid with its potential role in human health and disease.

Technology Development: Bringing together expertise in materials science and bioengineering to create novel applications, such as targeted nanoparticles and advanced biosensors.

Accelerating Translation: Facilitating the movement of promising research findings from the laboratory to clinical trials and eventual real-world applications.

The study of bioactive peptides is a vibrant field, and fostering networks for research and development will be crucial for unlocking the full potential of molecules like Glycyl-L-aspartic acid. mdpi.commdpi.com

Q & A

Q. How can researchers determine the purity and optical activity of Glycyl-L-aspartic acid in synthetic preparations?

Purity is typically assessed via high-performance liquid chromatography (HPLC) or mass spectrometry, with ≥99.0% purity confirmed using standardized assays . Optical activity is measured via polarimetry, where specific rotation values ([α]²⁰/D) are reported at defined concentrations (e.g., +12.0±2° at 5% in H₂O) . These methods ensure batch consistency and validate synthetic protocols.

Q. What experimental approaches are used to characterize the crystal structure of Glycyl-L-aspartic acid?

Single-crystal X-ray diffraction is the gold standard. Glycyl-L-aspartic acid dihydrate crystallizes in an orthorhombic system (space group P2₁2₁2₁), with three-dimensional counter data resolving bond lengths, angles, and hydration patterns . Trans-conformation of the planar peptide unit is confirmed via crystallographic analysis, critical for understanding molecular interactions .

Q. What are the standard protocols for synthesizing Glycyl-L-aspartic acid peptides in solution phase?

Solution-phase peptide synthesis employs carbodiimide coupling agents (e.g., EDC/HOBt) to activate carboxyl groups. Reaction suitability is validated by monitoring intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) . Post-synthesis, purification is achieved via recrystallization or column chromatography .

Advanced Research Questions

Q. How do researchers investigate the thermodynamic stability of Glycyl-L-aspartic acid complexes with transition metals like copper(II)?

Potentiometric titration under physiological pH (7.4) determines stability constants (log K) for complexes like [Cu(Gly-AspH⁻¹)]. Spectroscopic techniques (UV-Vis, EPR) identify coordination modes (e.g., square-planar geometry for Cu²⁺ complexes) . Computational methods, such as density functional theory (DFT), model electronic structures to validate experimental data .

Q. What methodologies are recommended to resolve discrepancies in rotamer populations of Glycyl-L-aspartic acid observed in different analytical techniques?

Conflicting rotamer distributions (e.g., Pgg vs. Pgt populations) between empirical potential structure refinement (EPSR) and NMR are addressed by combining neutron diffraction data with molecular dynamics simulations. Statistical thermodynamics models reconcile differences by accounting for solvent effects and hydrogen-bonding dynamics in aqueous solutions .

Q. How can solution equilibrium studies be designed to assess the coordination behavior of Glycyl-L-aspartic acid under physiological conditions?

Use multi-technique approaches:

  • Potentiometry : Measure protonation constants (pKa) of carboxyl and amino groups.
  • Spectroscopy : UV-Vis and circular dichroism (CD) track ligand-to-metal charge transfer.
  • DFT Calculations : Predict binding affinities for different metal ions (e.g., V⁴⁺, Cu²⁺) . Buffer systems (e.g., Tris-HCl) maintain physiological pH, while ionic strength adjusters (NaCl) mimic biological environments .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in studies involving Glycyl-L-aspartic acid's metal-complexation behavior?

  • Standardized Buffers : Use carbonate-free NaOH solutions for pH adjustments.
  • Cross-Validation : Compare stability constants across multiple techniques (e.g., potentiometry vs. spectroscopy) .
  • Open Data : Share raw titration curves and spectroscopic datasets via repositories like Zenodo to enable meta-analyses .

Q. What statistical methods are appropriate for analyzing conflicting data on Glycyl-L-aspartic acid's rotamer dynamics?

Bayesian inference models assess the likelihood of rotamer populations (gg, gt, tg) derived from EPSR and NMR. Bootstrapping validates uncertainty ranges, while principal component analysis (PCA) identifies outliers in multi-dataset comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.